
tert-Butyl 3-(2-morpholinoethyl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(2-morpholinoethyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C14H26N2O3 and a molecular weight of 270.37 g/mol . It is commonly used as a building block in organic synthesis due to its unique structure, which includes an azetidine ring and a morpholine moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(2-morpholinoethyl)azetidine-1-carboxylate typically involves the reaction of azetidine with tert-butyl chloroformate and morpholine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified through column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and solvents but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(2-morpholinoethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine moiety can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new azetidine derivatives with different functional groups.
Scientific Research Applications
tert-Butyl 3-(2-morpholinoethyl)azetidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and enzyme inhibitors.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2-morpholinoethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways and molecular targets depend on the specific application and the structure of the compound being synthesized .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate
- tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate
- tert-Butyl 3-(Bromomethyl)azetidine-1-carboxylate
Uniqueness
tert-Butyl 3-(2-morpholinoethyl)azetidine-1-carboxylate is unique due to its combination of an azetidine ring and a morpholine moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable building block for synthesizing a wide range of bioactive compounds and materials .
Properties
Molecular Formula |
C14H26N2O3 |
|---|---|
Molecular Weight |
270.37 g/mol |
IUPAC Name |
tert-butyl 3-(2-morpholin-4-ylethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C14H26N2O3/c1-14(2,3)19-13(17)16-10-12(11-16)4-5-15-6-8-18-9-7-15/h12H,4-11H2,1-3H3 |
InChI Key |
VXFCXJZLDMAQHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CCN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


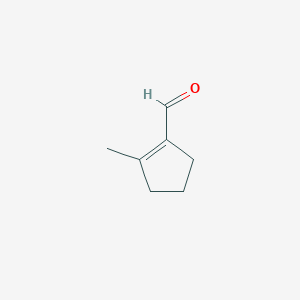
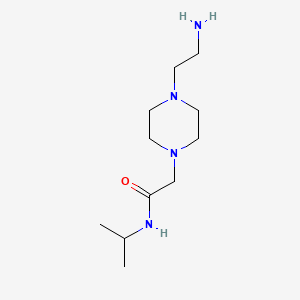
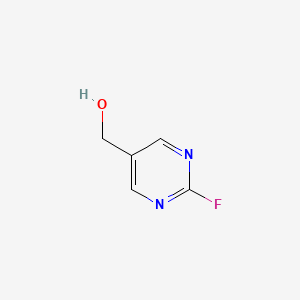
![4'-Chloro-2'-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14021651.png)
![7-Nitrobenzo[b]thiophene-3-carbaldehyde](/img/structure/B14021656.png)
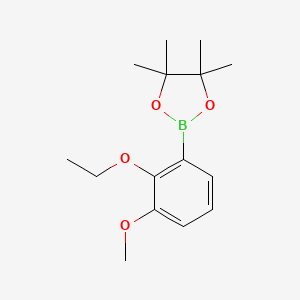
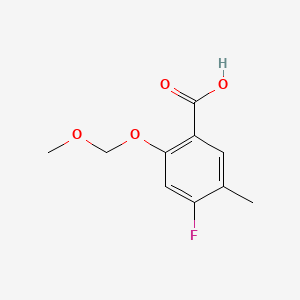

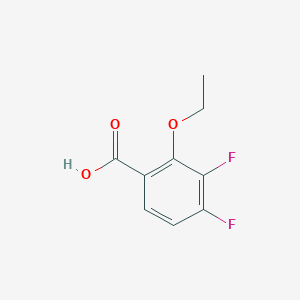
![N-[2-[(3aR,8aS)-3a,8a-Dihydro-8H-indeno[1,2-d]oxazol-2-yl]phenyl]-2-(diphenylphosphino)benzamide](/img/structure/B14021700.png)
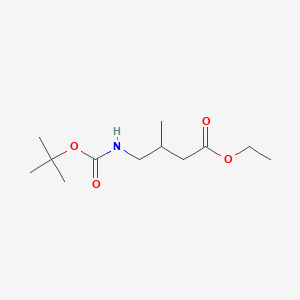
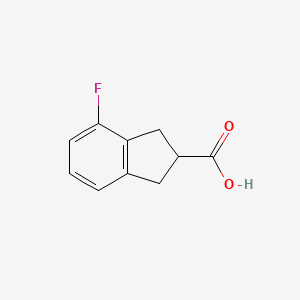
![O2-(1,3-dioxoisoindolin-2-yl) O1-methyl bicyclo[1.1.1]pentane-1,2-dicarboxylate](/img/structure/B14021728.png)

